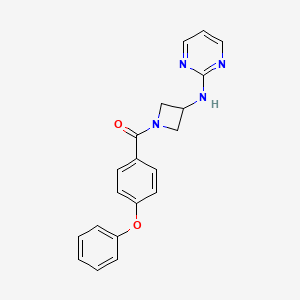
(4-Phenoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a compound with potential applications in scientific research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for '(4-Phenoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone' involves the reaction of 4-phenoxybenzoyl chloride with 3-(pyrimidin-2-ylamino)azetidine in the presence of a base to form the desired product.
Starting Materials
4-phenoxybenzoyl chloride, 3-(pyrimidin-2-ylamino)azetidine, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 3-(pyrimidin-2-ylamino)azetidine in a suitable solvent (e.g. dichloromethane)., Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes., Step 3: Slowly add 4-phenoxybenzoyl chloride to the reaction mixture while stirring., Step 4: Continue stirring the reaction mixture for several hours at room temperature or under reflux., Step 5: After completion of the reaction, extract the product with a suitable solvent (e.g. ethyl acetate)., Step 6: Purify the product by column chromatography or recrystallization.
Mécanisme D'action
The mechanism of action of (4-Phenoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves the inhibition of protein kinase B (Akt) and glycogen synthase kinase-3β (GSK-3β). Akt is a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, survival, and metabolism. GSK-3β is also a serine/threonine protein kinase that plays a role in glucose metabolism, cell cycle progression, and apoptosis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (4-Phenoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of Akt and GSK-3β, leading to decreased cell proliferation and increased apoptosis in cancer cells. In vivo studies have shown that this compound has anti-tumor effects in mouse models of breast cancer and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-Phenoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone in lab experiments include its potential as a tool for studying the role of Akt and GSK-3β in various cellular processes and diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the study of (4-Phenoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone. One direction is to further investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and diabetes. Another direction is to study its effects on other cellular processes and enzymes. Additionally, the safety and efficacy of this compound in vivo should be further investigated to determine its potential as a drug candidate.
Applications De Recherche Scientifique
(4-Phenoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has potential applications in scientific research, specifically in the field of drug discovery. This compound has been shown to have inhibitory effects on certain enzymes, such as protein kinase B (Akt) and glycogen synthase kinase-3β (GSK-3β), which are involved in various cellular processes. Inhibition of these enzymes has been linked to the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
(4-phenoxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(24-13-16(14-24)23-20-21-11-4-12-22-20)15-7-9-18(10-8-15)26-17-5-2-1-3-6-17/h1-12,16H,13-14H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVCICGBKZXRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

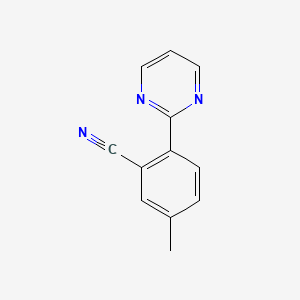
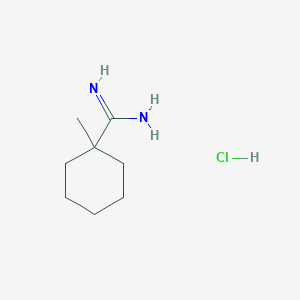
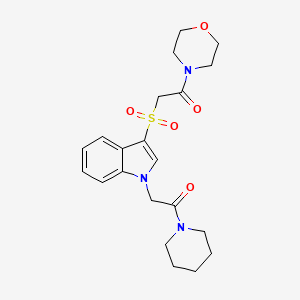
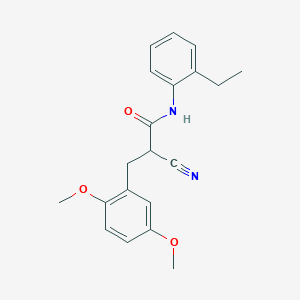
![[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2789480.png)
![6-Tert-butyl-2-[1-[2-(2,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2789484.png)
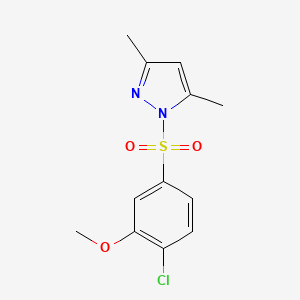
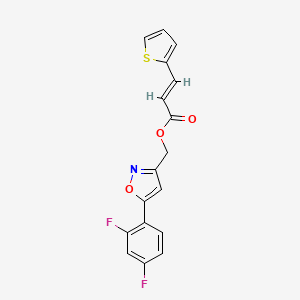
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-((3-methoxyphenyl)thio)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B2789487.png)
![2,9-Dioxaspiro[5.5]undecan-3-ylmethanol](/img/structure/B2789492.png)
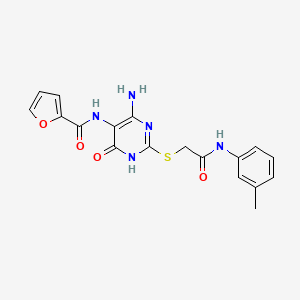
![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2789494.png)
![3-(4-Methylphenyl)-1-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2789495.png)
![2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2789496.png)